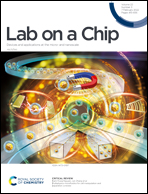Insect–Human Hybrid Eye (IHHE): an adaptive optofluidic lens combining the structural characteristics of insect and human eyes
Lab on a Chip Pub Date: 2014-06-23 DOI: 10.1039/C4LC00363B
Abstract
Insect compound eyes and human camera eyes are two exquisite optical systems created by nature. The compound eye boasts an angle of view (AOV) up to 180° thanks to its hemispherical arrangement of hundreds of prime microscale lenses. The camera eye, on the other hand, can change shape to focus on objects at various depths, yet accepts light within a smaller AOV. Imitations of either imaging system have been abundant but with limited success. Here, we describe a reconfigurable polymeric optofluidic device that combines the architectural merits of both vision mechanisms, featuring a large AOV (up to 120°) with adaptive focusing capabilities (from 0 to 275 diopter (D)). This device consists of bi-layered microfluidics: an array of millimeter-sized fluidic lenses is integrated into the top layer and arranged on an elastomeric membrane embedded within the bottom layer. The membrane can be deformed from a planar surface into a series of dome-shaped geometries, rearranging individual fluidic lenses in desired curvilinear layouts. Meanwhile, each fluidic lens can vary its radius of curvature for a monocular depth sensation. Such a design presents a new perspective of tunable optofluidics for a broad range of applications, such as robotic vision and medical laparoendoscopy, where adaptive focalization with a large viewing angle is a clear advantage.

Recommended Literature
- [1] 2H-perovskite related oxides: Synthesis, structures, and predictions
- [2] Synthesis and characterization of some water soluble Zn(ii) complexes with (E)-N-(pyridin-2-ylmethylene)arylamines that regulate tumour cell death by interacting with DNA†
- [3] Contents list
- [4] The synthesis of isostructural Mo2+porphyrin and N-confused porphyrin complexes
- [5] trans-Trismethoxy resveratrol decreased fat accumulation dependent on fat-6 and fat-7 in Caenorhabditis elegans†
- [6] Progress in supercapacitors: roles of two dimensional nanotubular materials
- [7] Inside back cover
- [8] A new general method for the generation of (alk-1-ynyl)halocarbenes by base solvolysis of 3-substituted 1,1,1,3-tetrahalopropanes
- [9] In situ formation of gold nanoparticles within functionalised ordered mesoporous silica via an organometallic ‘chimie douce’ approachElectronic supplementary information (ESI) available: Table S1: Physical properties of ordered mesoporous materials. Fig. S1: Nitrogen adsorption/desorption isotherms of 1b, B2b and B3b and pore size distributions. Fig. S2: Low angle XRD patterns of 1b, B2b and B3b Fig. S3: UV–VIS spectrum of B3b. Fig. S4: High angle XRD pattern of A3a. Fig. S5: TEM image of A3a. Fig. S6 TEM image of B3b. See http://www.rsc.org/suppdata/cc/b1/b102575a/
- [10] Octacalcium phosphate microscopic superstructure self-assembly and evolution by dual-mediating combination†

Journal Name:Lab on a Chip
Research Products
-
CAS no.: 104188-12-7
-
CAS no.: 153088-73-4









